molecular formula C16H18N2O6S B195549 Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate CAS No. 185105-98-0

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate

Cat. No.: B195549
CAS No.: 185105-98-0
M. Wt: 366.4 g/mol
InChI Key: BWDNVLPYCMAUGL-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds .

Biological Activity

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C16H18N2O6S
  • Molecular Weight : 366.39 g/mol
  • CAS Number : 185105-98-0
  • IUPAC Name : this compound

The compound features a thiazole ring and a benzamide moiety with three methoxy groups on the aromatic ring, which may contribute to its biological activity.

  • Acetylcholinesterase Inhibition : this compound has been studied for its potential as an acetylcholinesterase inhibitor. This action is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where cholinergic dysfunction plays a critical role .
  • P-glycoprotein Modulation : Preliminary studies suggest that compounds similar to this compound can influence P-glycoprotein (P-gp) activity. P-gp is involved in drug efflux and resistance mechanisms in cancer cells. Compounds that modulate P-gp activity could enhance the efficacy of chemotherapeutic agents .
  • Induction of Pluripotency Factors : Research indicates that derivatives of thiazole compounds may enhance the expression of pluripotency factors like Oct3/4 in stem cells. This suggests potential applications in regenerative medicine and stem cell therapy .

Biological Activity Data

The following table summarizes various biological activities observed for this compound and related compounds:

Activity Effect Observed Reference
Acetylcholinesterase InhibitionSignificant inhibition at low concentrations
P-glycoprotein ModulationEnhanced intracellular drug accumulation
Induction of Oct3/4 ExpressionIncreased expression in stem cell models
Cytotoxicity in Cancer CellsReduced viability in resistant cell lines

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in models of Alzheimer's disease. The compound exhibited significant inhibition of acetylcholinesterase and demonstrated protective effects against oxidative stress-induced neuronal death.
  • Cancer Treatment Synergy : Another investigation assessed the compound's ability to reverse multidrug resistance in cancer cells by modulating P-glycoprotein activity. The results indicated that co-administration with standard chemotherapeutics led to enhanced efficacy and reduced tumor growth in xenograft models.
  • Stem Cell Reprogramming : In a groundbreaking study, derivatives of thiazole compounds were shown to induce pluripotency factors in somatic cells, suggesting their potential use in generating induced pluripotent stem cells (iPSCs) without the complications associated with viral vectors.

Properties

IUPAC Name

ethyl 2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-5-24-15(20)10-8-25-16(17-10)18-14(19)9-6-12(22-3)13(23-4)7-11(9)21-2/h6-8H,5H2,1-4H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDNVLPYCMAUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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